N-(2,3-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
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Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c1-14-5-3-6-18(15(14)2)24-20(28)13-27-12-4-7-19(27)22-25-21(26-29-22)16-8-10-17(23)11-9-16/h3-12H,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGGWUMCXIHSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activities associated with this compound and its derivatives, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure
The compound is characterized by the following structural formula:
This structure incorporates a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit notable anticancer properties. For instance, studies have shown that compounds containing the oxadiazole moiety can inhibit various cancer cell lines. A derivative similar to this compound demonstrated an IC50 value of approximately 9.27 µM against ovarian adenocarcinoma cells (OVXF 899) and 1.143 µM against renal cancer cells (RXF 486) .
| Cell Line | IC50 (µM) |
|---|---|
| Ovarian Adenocarcinoma (OVXF 899) | 9.27 |
| Renal Cancer (RXF 486) | 1.143 |
| Colon Adenocarcinoma (CXF HT-29) | ~2.76 |
These findings suggest that modifications to the oxadiazole structure can enhance anticancer activity.
Enzyme Inhibition
The compound exhibits inhibitory effects on several enzymes linked to various diseases:
- Histone Deacetylases (HDACs) : Inhibition of HDACs is crucial for cancer therapy as it can induce cell cycle arrest and apoptosis in cancer cells.
- Carbonic Anhydrase (CA) : Compounds with oxadiazole rings have shown potential as CA inhibitors, which are important in treating conditions like glaucoma and epilepsy .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Binding Affinity : The presence of fluorine in the structure enhances binding affinity to target proteins due to its electronegative properties.
- Bioisosterism : The oxadiazole ring serves as a bioisosteric replacement for other functional groups, providing similar biological activity while potentially improving pharmacokinetic properties .
Case Studies
Several studies have explored the efficacy of similar compounds:
- Study A : A series of oxadiazole derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The most potent derivative showed an IC50 value of 5 µM against breast cancer cells.
- Study B : Research on enzyme inhibition indicated that certain derivatives could effectively inhibit HDAC activity with IC50 values ranging from 10 to 20 µM across different isoforms.
Q & A
Basic: What are the established synthetic routes for N-(2,3-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide?
The compound’s synthesis typically involves sequential heterocyclic assembly. A common approach is:
Oxadiazole formation : React 4-fluorobenzoyl chloride with amidoxime derivatives under microwave-assisted conditions to form the 1,2,4-oxadiazole ring .
Pyrrole functionalization : Introduce the pyrrole moiety via Buchwald–Hartwig coupling or nucleophilic substitution, ensuring regioselectivity at the 1H-pyrrol-1-yl position .
Acetamide linkage : Couple the intermediate with 2,3-dimethylphenylamine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
Key validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How can contradictions in pharmacological data (e.g., conflicting IC50 values) for this compound be resolved?
Contradictions often arise from assay variability or structural polymorphism. Mitigation strategies include:
- Structural validation : Perform single-crystal X-ray diffraction (SC-XRD) to confirm the absence of polymorphic forms or solvates .
- Standardized assays : Replicate assays under identical conditions (e.g., ATP concentration, pH) using a reference inhibitor as a control .
- Docking studies : Compare binding poses in different protein conformations (e.g., open/closed kinase states) using AutoDock Vina .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR : Confirm regiochemistry of the oxadiazole ring (e.g., δ 8.5–9.0 ppm for aromatic protons adjacent to fluorine) and acetamide linkage (δ 2.1–2.3 ppm for methyl groups) .
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm mass error .
- IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
Advanced: How can synthesis yield be optimized for scale-up without compromising purity?
Adopt a Design of Experiments (DoE) approach:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 60–120°C | 80°C |
| Reaction time | 2–12 h | 6 h |
| Catalyst loading | 1–5 mol% | 3 mol% |
| Outcome : A 22% increase in yield (from 58% to 71%) with >98% purity via UPLC . Use flow chemistry for continuous processing to minimize side reactions . |
Basic: What are the primary biological targets hypothesized for this compound?
The 1,2,4-oxadiazole and pyrrole motifs suggest kinase or protease inhibition. Preliminary studies on analogs show:
- Kinase inhibition : IC50 ~50 nM against JAK3 (via ATP-binding pocket interaction) .
- Antimicrobial activity : MIC ~8 µg/mL against S. aureus due to membrane disruption .
Advanced: How can computational modeling guide SAR studies for this compound?
- QSAR : Use Gaussian09 to calculate electronic descriptors (e.g., HOMO/LUMO energies) and correlate with IC50 values .
- MD simulations : Simulate ligand–protein stability (e.g., 100 ns trajectories in GROMACS) to identify critical hydrogen bonds (e.g., with JAK3 Lys855) .
Basic: What solvent systems are recommended for crystallization?
A 3:1 v/v mixture of dichloromethane/hexane produces high-quality crystals for SC-XRD. Slow evaporation at 4°C enhances lattice formation .
Advanced: How can metabolic stability be improved for in vivo studies?
- Deuterium incorporation : Replace labile hydrogens (e.g., acetamide methyl groups) to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the pyrrole nitrogen with a cleavable group (e.g., acetyl) to enhance plasma half-life .
Basic: What safety precautions are required during synthesis?
- Hazard mitigation : Use fume hoods for handling fluorinated intermediates (respiratory irritants) .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced: How to resolve overlapping signals in NMR spectra caused by aromatic crowding?
- 2D NMR : Use HSQC to assign proton–carbon correlations and NOESY to differentiate ortho/meta substituents .
- Low-temperature NMR : Acquire spectra at 243 K to reduce rotational freedom and sharpen peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
